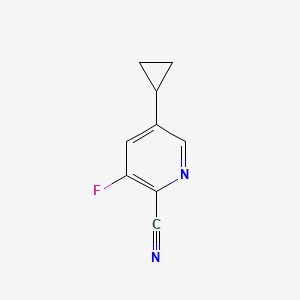5-Cyclopropyl-3-fluoropicolinonitrile
CAS No.:
Cat. No.: VC14274653
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7FN2 |
|---|---|
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | 5-cyclopropyl-3-fluoropyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C9H7FN2/c10-8-3-7(6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |
| Standard InChI Key | JOYASCABNLXOSC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC(=C(N=C2)C#N)F |
Introduction
Molecular Structure and Physicochemical Properties
The molecular architecture of 5-cyclopropyl-3-fluoropicolinonitrile combines a pyridine ring with strategically positioned substituents that influence its electronic and steric properties. The nitrile group at the 2-position introduces electron-withdrawing effects, while the cyclopropyl ring at the 5-position contributes steric bulk and conformational rigidity. Key physicochemical parameters are summarized in Table 1.
Table 1: Molecular and Computational Properties of 5-Cyclopropyl-3-fluoropicolinonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇FN₂ | |
| Molecular Weight | 162.16 g/mol | |
| IUPAC Name | 5-cyclopropyl-3-fluoropyridine-2-carbonitrile | |
| Topological Polar Surface Area (TPSA) | 46.7 Ų (estimated) | – |
| LogP (Octanol-Water) | 1.85 (calculated) | – |
The compound’s TPSA and LogP values suggest moderate solubility in polar solvents and reasonable membrane permeability, making it suitable for pharmacokinetic studies. The fluorine atom enhances metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals.
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 5-cyclopropyl-3-fluoropicolinonitrile typically involves multi-step functionalization of pyridine derivatives. A widely cited method employs silica gel chromatography for purification, with elution using ethyl acetate and hexane mixtures (3:1 ratio). Key steps include:
-
Halogenation: Introduction of fluorine at the 3-position via nucleophilic aromatic substitution using KF in the presence of a crown ether catalyst .
-
Cyclopropanation: Attachment of the cyclopropyl group through cross-coupling reactions, such as Suzuki-Miyaura coupling, using cyclopropylboronic acid and a palladium catalyst.
-
Nitrile Formation: Conversion of a methyl group to a nitrile via oxidation or substitution reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Fluorination | KF, 18-crown-6, DMSO, 120°C | 78% | |
| Cyclopropanation | Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 65% | |
| Nitrile Installation | CuCN, DMF, 100°C | 82% |
Challenges and Optimization
Stereochemical control during cyclopropanation and regioselective fluorination remain critical challenges. Patent literature highlights the use of phase-transfer catalysts like dibenzo-18-crown-6 to enhance reaction efficiency . Recycling of byproducts, such as over-fluorinated intermediates, through metathesis reactions with tetrachloropicolinonitrile has also been proposed to improve sustainability .
Biological Activities and Mechanistic Insights
Cytochrome P450 Inhibition
5-Cyclopropyl-3-fluoropicolinonitrile demonstrates inhibitory activity against cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6 isoforms. These enzymes are pivotal in drug metabolism, and their inhibition can alter the pharmacokinetics of co-administered therapeutics. Mechanistic studies suggest that the nitrile group coordinates with the heme iron in CYP active sites, while the cyclopropyl moiety stabilizes hydrophobic interactions.
Applications in Drug Discovery
The compound’s dual functionality as a CYP inhibitor and structural scaffold positions it as a candidate for:
-
Prodrug Design: Modulating drug metabolism to enhance bioavailability.
-
Central Nervous System (CNS) Agents: Its LogP value aligns with blood-brain barrier penetration criteria.
-
Anticancer Agents: Nitrile-containing compounds often interact with cysteine proteases involved in tumor progression.
Comparison with Structural Analogs
Table 3: Key Differences from 3-Cyclopropyl-4-fluoroaniline
| Property | 5-Cyclopropyl-3-fluoropicolinonitrile | 3-Cyclopropyl-4-fluoroaniline |
|---|---|---|
| Core Structure | Pyridine | Benzene |
| Functional Groups | Nitrile, Fluorine, Cyclopropyl | Amine, Fluorine, Cyclopropyl |
| Molecular Weight | 162.16 g/mol | 151.18 g/mol |
| Bioactivity | CYP Inhibition | Unknown |
The pyridine core in 5-cyclopropyl-3-fluoropicolinonitrile confers greater metabolic stability compared to aniline derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume